2-methyl-5-(piperidin-2-yl)aniline
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Overview
Description
2-methyl-5-(piperidin-2-yl)aniline is a compound that features a piperidine ring attached to an aniline moiety with a methyl group at the 2-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(piperidin-2-yl)aniline typically involves the formation of the piperidine ring followed by its attachment to the aniline moiety. One common method includes the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation due to its efficiency and scalability. The use of nanocatalysts like cobalt, ruthenium, and nickel has been explored to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(piperidin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted anilines, and various functionalized derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-5-(piperidin-2-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: This compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5-(piperidin-2-yl)aniline involves its interaction with specific molecular targets. For instance, piperidine derivatives can bind to DNA via intercalation, affecting the replication and transcription processes . Additionally, they may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory effects.
Uniqueness
2-methyl-5-(piperidin-2-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying complex biological systems .
Properties
CAS No. |
1270515-92-8 |
---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
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